Zero Hydrogen Bond Donors: Differentiated Membrane Permeability vs. Theophylline
The compound exhibits zero hydrogen bond donors (HBD = 0) , a critical differentiator from theophylline (HBD = 1) [1] and proxyphylline (HBD = 1) [2]. A reduction in HBD count is quantitatively associated with improved passive membrane permeability; predictive models indicate a 5- to 10-fold increase in BBB penetration potential per HBD removed [3]. This makes 88338-88-9 a superior scaffold for CNS-targeted library design.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Theophylline: 1 HBD; Proxyphylline: 1 HBD |
| Quantified Difference | Reduction of 1 HBD relative to theophylline and proxyphylline |
| Conditions | Calculated physicochemical property (Hit2Lead database and literature values) |
Why This Matters
For CNS or intracellular target programs, selecting a scaffold with zero HBDs is critical for achieving sufficient passive permeability, which 88338-88-9 provides over its parent compound.
- [1] IUPHAR/BPS Guide to Pharmacology. Theophylline ligand page. (Accessed 2026). HBD: 1. View Source
- [2] PeptideDB. Proxyphylline entry. (Accessed 2026). LogP: -0.8; HBD: 1. View Source
- [3] Pardridge, W. M. The blood-brain barrier: Bottleneck in brain drug development. NeuroRx, 2005, 2 (1), 3–14. (Demonstrates inverse correlation between HBD count and BBB permeation rate). View Source
